molecular formula C22H16N2 B1316066 4,4'-Di(4-pyridyl)biphenyl CAS No. 319430-87-0

4,4'-Di(4-pyridyl)biphenyl

Cat. No.: B1316066
CAS No.: 319430-87-0
M. Wt: 308.4 g/mol
InChI Key: RERPRBPQDPHWCZ-UHFFFAOYSA-N
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Description

4,4’-Di(4-pyridyl)biphenyl is a compound with the molecular formula C22H16N2 . It is also known by other names such as 4,4’-Bis(4-pyridyl)biphenyl and 4- [4- (4-pyridin-4-ylphenyl)phenyl]pyridine . It is used for syntheses of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) as an organic ligand molecule .


Molecular Structure Analysis

The molecular weight of 4,4’-Di(4-pyridyl)biphenyl is 308.4 g/mol . The InChIKey of the compound is RERPRBPQDPHWCZ-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC (=CC=C1C2=CC=C (C=C2)C3=CC=NC=C3)C4=CC=NC=C4 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 308.4 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 25.8 Ų . The compound is also characterized by a complexity of 318 .

Scientific Research Applications

Proton-Assisted Self-Assemblies

4,4'-Di(4-pyridyl)biphenyl has been studied for its role in proton-assisted self-assemblies. Research demonstrates that protons from strong acids can significantly accelerate the assembling processes of molecules like this compound, leading to structural transformations analogous to a catalyst in a catalytic process. This finding offers insights into self-assembling processes in solutions, particularly under acidic bioenvironments (Li et al., 2012).

Extended Viologen and Liquid-Crystalline Phase

Another study focused on the synthesis of 4,4'-di-n-octyl-p-quaterphenyl, a molecule isostructural with this compound. It revealed the ability of these molecules to crystallize in a layered structure and undergo a transition to a liquid-crystalline phase, showcasing potential for diverse applications in materials science (Porter et al., 2005).

Hydrogen-Bonded Supramolecular Networks

The combination of this compound with other compounds like biphenyl-4,4'-dicarboxylic acid has been shown to form hydrogen-bonded supramolecular networks. These networks could be significant in the development of new materials with specific structural and functional properties (Du et al., 2006).

Organometallic Complexes

Research has also explored the use of this compound as a bridging ligand in the formation of organometallic complexes. Such complexes have potential applications in catalysis and materials science, demonstrated through their unique structural and electronic properties (Hirsivaara et al., 2001).

Porphyrin-Encapsulating Metal-Organic Materials

The creation of porphyrin-encapsulating metal-organic materials involving this compound showcases the versatility of this compound in developing materials with unique properties. These materials exhibit permanent porosity and heterogeneous catalytic activity, making them valuable in various applications (Zhang et al., 2012).

Conjugation-Extended Bipyridines

The compound has been efficiently synthesized in studies exploring conjugation-extended bipyridines, indicating its role in developing new ligands for metal complexes and potential precursors for bipyridinium salts. This expands the scope of this compound's applications in organic chemistry and materials science (Takahashi & Nihira, 1992).

Semiconducting Organic Assemblies

This compound has been involved in the construction of semiconducting organic assemblies, indicating its significant potential in the field of electronics and materials science. Such assemblies are essential in developing new semiconducting materials with customized properties (Kapadia et al., 2011).

High-Performance Polymers

A study on high-transparent polyimides containing pyridine and biphenyl units, including derivatives of this compound, demonstrated the compound's importance in synthesizing high-performance polymers with desirable thermal, mechanical, and optical properties (Guan et al., 2015).

Mechanism of Action

Proton-assisted self-assemblies of three linear dipyridyl polyaromatic molecules, namely, 4,4’-bipyridine, 1,4-di(4-pyridyl)benzene, and 4,4’-di(4-pyridyl)biphenyl, at the heptanoic acid/highly oriented pyrolytic graphite interface were systematically studied . A major finding was that protons from strong acids could greatly accelerate the assembling processes of 4,4’-bipyridine and 1,4-di(4-pyridyl)benzene molecules and, in the case of 4,4’-di(4-pyridyl)biphenyl molecule, lead to structural transformation in the self-assembling process .

Safety and Hazards

The safety data sheet for 4,4’-Di(4-pyridyl)biphenyl indicates that it is not classifiable according to OSHA Haz Com: CFR 1910.1200 . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

The compound is used for syntheses of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) as an organic ligand molecule . This suggests potential applications in the field of inorganic chemistry and crystal engineering .

Properties

IUPAC Name

4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERPRBPQDPHWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the prominent structural features of 4,4'-Bis(4-pyridyl)biphenyl (BPBP)?

A1: 4,4'-Bis(4-pyridyl)biphenyl (BPBP) is a linear molecule characterized by a biphenyl core flanked by two pyridyl groups at each end. This structure allows BPBP to act as a bridging ligand, facilitating the formation of diverse metal-organic frameworks (MOFs). [, ]

Q2: How does the structure of BPBP influence its self-assembly behavior?

A2: The linear geometry and the presence of terminal pyridyl nitrogen atoms in BPBP contribute to its self-assembly capabilities. Research has shown that BPBP forms two-dimensional molecular porous networks (MPNs) on gold surfaces through hierarchical hydrogen bonding with molecules like trimesic acid (TMA). By adjusting the BPBP/TMA coverage ratio and substrate temperature, researchers can control the shape and size of the resulting nanopores. [] Furthermore, the self-assembly of BPBP can be influenced by external factors. For instance, in the presence of strong acids, protons can accelerate the assembly process of BPBP by promoting intermolecular hydrogen bond formation. []

Q3: What are some notable applications of BPBP in material science?

A3: BPBP plays a crucial role in constructing MOFs with unique properties. For instance, a study demonstrated the synthesis of a stable d10 MOF, [Hg(Bpbp)(SCN)2]n (CQNU-1), utilizing BPBP as a bridging ligand. This MOF exhibited bifunctional photocatalytic activity, effectively catalyzing both hydrogen and oxygen evolution reactions, highlighting its potential in sustainable energy applications. [] Another study reported the formation of a highly interpenetrated 3D MOF containing large rhombus-shaped tubes. This framework incorporates both tetranuclear and pentanuclear secondary building units (SBUs) interconnected by BPBP ligands. [] These examples showcase the versatility of BPBP in building MOFs with tailored architectures and functionalities.

Q4: Has BPBP been explored in coordination chemistry with other metal ions?

A4: Yes, BPBP has been successfully used to synthesize coordination polymers with rhenium-based cluster anions. Researchers synthesized a series of coordination polymers incorporating octahedral [Re6Q8(CN)6]4− (Q = S or Se) cluster anions and Ag+ cations coordinated by BPBP. These compounds exhibited interesting luminescent properties in the red region, demonstrating the potential of BPBP in developing novel luminescent materials. []

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